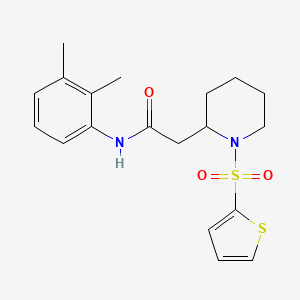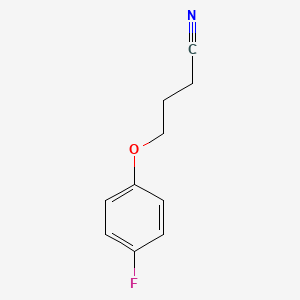
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group through a sulfamoyl linkage . The compound also contains a methoxy group and a dihydropyridine ring .Physical and Chemical Properties Analysis
The compound has a molecular formula of C27H22N4O5S and an average mass of 514.552 Da . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.科学的研究の応用
Binding Interactions and Fluorescence Studies
Research on similar compounds has focused on their interactions with proteins, such as bovine serum albumin (BSA), to understand binding mechanisms and implications for drug design. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their fluorescence binding with BSA, employing thermodynamic parameters and fluorescence resonance energy transfer to study the binding constants and conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antiprotozoal and DNA Binding Affinities
Compounds sharing core structural motifs have been evaluated for their antiprotozoal activities and DNA affinities. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Heterocyclic Synthesis for Therapeutic Applications
Further research has extended into the synthesis of new heterocyclic compounds for potential therapeutic applications. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This research underscores the versatility of these compounds in synthesizing diverse therapeutic agents (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis and Biological Activity Correlation
Gein et al. (2018) investigated the synthesis of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, studying their analgesic and anti-inflammatory activities. This research demonstrates the potential of structurally similar compounds in contributing to the development of new therapeutic agents with specific biological activities (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-12-9-18(22-13(2)21-12)24-31(28,29)15-7-5-14(6-8-15)23-20(27)16-11-25(3)19(26)10-17(16)30-4/h5-11H,1-4H3,(H,23,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYXGFKKCKONIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2441605.png)
![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)
![N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2441608.png)
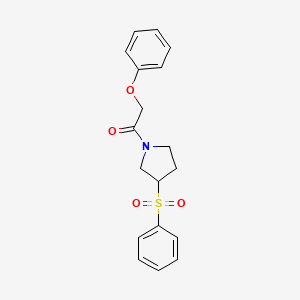
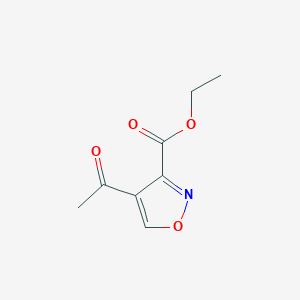
![ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2441613.png)
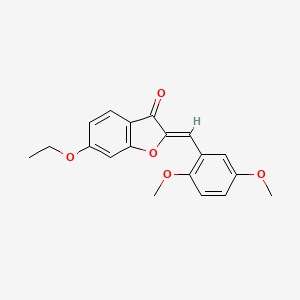
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
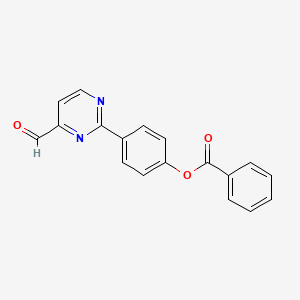
![tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2441621.png)
![6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride](/img/structure/B2441622.png)
